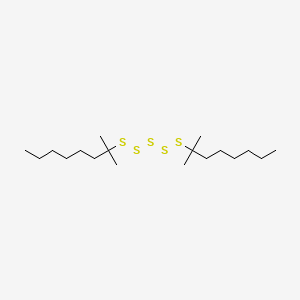
Di-tert-nonyl pentasulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-nonyl pentasulphide is an organic compound with the molecular formula C18H38S5. It is a member of the polysulfide family, characterized by the presence of multiple sulfur atoms in its structure. This compound is known for its unique chemical properties and applications in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-nonyl pentasulphide is typically synthesized through the reaction of tert-nonyl mercaptan with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired polysulfide compound. The process involves heating the reactants in the presence of a catalyst to facilitate the formation of the pentasulphide linkage.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of temperature and pressure. The reaction is typically conducted in a solvent medium to enhance the solubility of the reactants and improve the yield of the product. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-nonyl pentasulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the polysulfide bonds, leading to the formation of thiols.
Substitution: The sulfur atoms in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, and are conducted in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted polysulfides depending on the nucleophile used.
Applications De Recherche Scientifique
Di-tert-nonyl pentasulphide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used as an additive in lubricants and as a vulcanizing agent in the rubber industry.
Mécanisme D'action
The mechanism of action of di-tert-nonyl pentasulphide involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to the disruption of cellular processes. The polysulfide bonds in the compound can undergo redox reactions, generating reactive sulfur species that can modify the activity of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-nonyl disulfide
- Di-tert-nonyl trisulfide
- Di-tert-nonyl tetrasulfide
Uniqueness
Di-tert-nonyl pentasulphide is unique due to its higher sulfur content compared to other similar compounds. This higher sulfur content imparts distinct chemical properties, such as increased reactivity and the ability to form more complex sulfur-containing structures. Additionally, its applications in various industrial processes make it a valuable compound in both research and commercial settings.
Propriétés
Numéro CAS |
38622-35-4 |
|---|---|
Formule moléculaire |
C18H38S5 |
Poids moléculaire |
414.8 g/mol |
Nom IUPAC |
2-methyl-2-(2-methyloctan-2-ylpentasulfanyl)octane |
InChI |
InChI=1S/C18H38S5/c1-7-9-11-13-15-17(3,4)19-21-23-22-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |
Clé InChI |
ZNEZESLWGHMTHL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)SSSSSC(C)(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


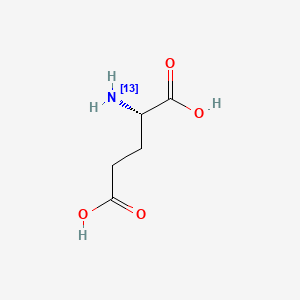
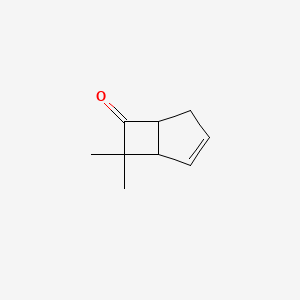

![Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-](/img/structure/B12642237.png)
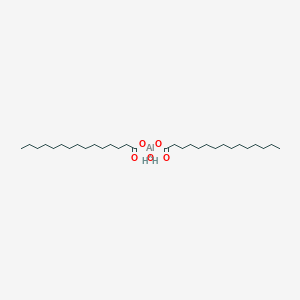


![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

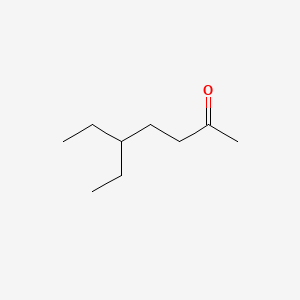

![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)


